2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide
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Overview
Description
2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple chlorine atoms and benzamide groups.
Preparation Methods
The synthesis of 2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide typically involves multi-step reactions. The process begins with the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine. Subsequent steps include bromination and other specific reactions to introduce the dichlorobenzoyl and benzamide groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-(4-(2,6-dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl)-benzamide: Known for its applications in medicinal chemistry.
2,4-dichloro-N-(4-((2,4-dichlorobenzoyl)amino)-3-nitrophenyl)benzamide: Used in various chemical synthesis processes.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C20H12Cl4N2O2 |
---|---|
Molecular Weight |
454.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-3-1-4-14(22)17(13)19(27)25-11-7-9-12(10-8-11)26-20(28)18-15(23)5-2-6-16(18)24/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
GDGQBFZDTXJPOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
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